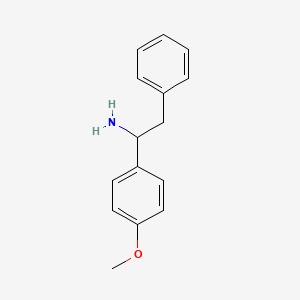

1-(4-Methoxyphenyl)-2-phenylethan-1-amine

Description

BenchChem offers high-quality 1-(4-Methoxyphenyl)-2-phenylethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-2-phenylethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10,15H,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHSDPMXTWBNDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

pharmacological potential of 1-(4-Methoxyphenyl)-2-phenylethan-1-amine derivatives

An In-Depth Technical Guide to the Pharmacological Potential of 1-(4-Methoxyphenyl)-2-phenylethan-1-amine Derivatives

Abstract

The 1-(4-Methoxyphenyl)-2-phenylethan-1-amine scaffold represents a privileged structure in medicinal chemistry, belonging to the broader class of phenethylamines known for their diverse biological activities.[1] These derivatives have garnered significant interest due to their potential to modulate key physiological pathways, particularly within the central nervous system (CNS) and as antimicrobial agents.[2][3] This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological potential of these compounds. It details established experimental protocols for evaluating their neuropharmacological and antimicrobial efficacy, offering a foundational resource for researchers and professionals in drug discovery and development. The narrative emphasizes the causal relationships behind experimental design and the importance of robust, self-validating methodologies.

Introduction to the Phenethylamine Scaffold

Phenethylamines are a class of organic compounds based on the phenethylamine structure, which consists of a phenyl ring connected to an amino group by a two-carbon sidechain.[1] This core structure is the backbone for numerous endogenous neurochemicals, including dopamine and norepinephrine, as well as a wide array of synthetic drugs with applications as stimulants, hallucinogens, antidepressants, and appetite suppressants.[1][2] The 1-(4-Methoxyphenyl)-2-phenylethan-1-amine framework is a specific modification of this scaffold, featuring a methoxy-substituted phenyl ring at the α-carbon and a second phenyl ring on the β-carbon of the ethylamine chain. This substitution pattern creates a unique three-dimensional structure that influences its interaction with biological targets.

Synthesis and Chemical Characterization

The synthesis of 1-(4-Methoxyphenyl)-2-phenylethan-1-amine derivatives can be achieved through several established organic chemistry routes. A common and effective method is reductive amination, which involves the reaction of a ketone precursor, 1-(4-methoxyphenyl)-2-phenylethan-1-one, with an appropriate amine in the presence of a reducing agent like sodium cyanoborohydride.[4] This approach allows for the facile introduction of various substituents on the amine nitrogen, enabling the creation of a diverse chemical library for SAR studies.

General Synthetic Pathway

The synthesis typically begins with commercially available starting materials. The ketone intermediate can be formed, and subsequent reaction with an amine source yields the final product.

Caption: General workflow for the synthesis of the target derivatives.

Pharmacological Profiles and Therapeutic Potential

The unique structural features of these derivatives confer a range of pharmacological activities, with the most prominent being in neuropharmacology and microbiology.

Neuropharmacological Activity

Substituted phenethylamines are well-documented modulators of monoamine neurotransmitter systems.[1] Their primary mechanism often involves interaction with monoamine transporters, inhibiting the reuptake of dopamine, serotonin, and norepinephrine, thereby increasing their synaptic availability.[2][5]

3.1.1 Modulation of Serotonin Receptors A key target for many psychoactive phenethylamines is the serotonin 2A receptor (5-HT₂ₐ), a G protein-coupled receptor (GPCR).[6] Structure-activity relationship studies on related phenethylamines show that substitutions on the phenyl rings are critical determinants of binding affinity and functional activity at this receptor.[6][7] Agonism at the 5-HT₂ₐ receptor is linked to the therapeutic potential of psychedelics in treating psychiatric disorders.[7] Derivatives of the 1-(4-methoxyphenyl)-2-phenylethan-1-amine scaffold are hypothesized to interact with this receptor, initiating downstream signaling cascades.

3.1.2 Hypothetical Signaling Pathway Upon binding of a derivative to the 5-HT₂ₐ receptor, a conformational change is induced, activating the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses.

Caption: Hypothetical signaling cascade following 5-HT₂ₐ receptor activation.

Antimicrobial Properties

The search for novel antimicrobial agents is a global health priority. Certain phenethylamine derivatives and related heterocyclic compounds have demonstrated promising activity against a range of microbial pathogens.[8][9][10] The lipophilic nature of the phenyl rings combined with the polar amine group may facilitate membrane disruption or interaction with key microbial enzymes. Vanillin derivatives, which share the methoxyphenyl moiety, have shown broad-spectrum antimicrobial activity.[10] This suggests that the 1-(4-methoxyphenyl)-2-phenylethan-1-amine scaffold is a promising starting point for developing new antimicrobial drugs.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is crucial for optimizing the pharmacological profile of these derivatives. Based on extensive research into the broader phenethylamine class, several key structural features govern their activity.[6][7][11]

-

Phenyl Ring Substituents : The presence and position of methoxy groups are critical. For 2,5-dimethoxyphenethylamines, these groups are often essential for 5-HT₂ₐ receptor activity.[6] The 4-methoxy group in the title scaffold likely plays a significant role in receptor binding.

-

Amine Group Substitution : N-alkylation or N-benzylation can dramatically alter potency and selectivity.[6] While simple N-methylation can sometimes reduce affinity, larger N-benzyl groups have been shown to significantly enhance binding at serotonin receptors.[7]

-

Ethyl Sidechain : Modifications to the ethyl bridge, such as the addition of an α-methyl group (converting a phenethylamine to an amphetamine), can increase metabolic stability and alter the pharmacological profile.[6]

| Structural Modification | General Effect on 5-HT₂ₐ Receptor Affinity | Rationale |

| Additional Phenyl Ring Substituents | Highly variable; halogens or alkyl groups at certain positions can maintain or increase affinity.[7] | Alters electronic properties and steric fit within the receptor binding pocket. |

| N-Methylation/N-Ethylation | Generally decreases affinity.[11] | May introduce steric hindrance or alter the optimal orientation for binding. |

| N-Benzylation | Often significantly increases affinity, especially with ortho-substituents on the benzyl ring.[7] | Provides additional hydrophobic interactions with the receptor. |

| α-Methylation of Ethyl Chain | Can increase metabolic stability and duration of action while retaining high affinity.[6] | The methyl group may hinder enzymatic degradation by monoamine oxidase (MAO). |

Experimental Protocols for Pharmacological Evaluation

A tiered approach to screening is essential for efficiently evaluating the pharmacological potential of novel derivatives. This process begins with high-throughput in vitro assays and progresses to more complex cellular and in vivo models for the most promising candidates.[12][13]

In Vitro Antimicrobial Susceptibility Testing

The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[14] The broth microdilution method is a standardized and widely used technique for this purpose.[15][16]

5.1.1 Protocol: Broth Microdilution for MIC Determination [15][16]

-

Preparation of Inoculum: Aseptically select 3-5 colonies of the test microorganism from a fresh agar plate. Suspend the colonies in a suitable sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

-

Preparation of Compound Dilutions: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth to create a concentration gradient.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (inoculum with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Vancomycin).[15]

-

Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[15]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.[14]

5.1.2 Experimental Workflow Diagram

Caption: Workflow for the Broth Microdilution MIC Assay.

5.1.3 Data Presentation Template for MIC Values

| Test Microorganism | Gram Stain | Derivative Conc. (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Derivative | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus | Positive | e.g., 0.5-64 | Vancomycin | [Insert Data] | [Insert Data] |

| Escherichia coli | Negative | e.g., 0.5-64 | Ciprofloxacin | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | Negative | e.g., 0.5-64 | Gentamicin | [Insert Data] | [Insert Data] |

| Candida albicans | N/A (Fungus) | e.g., 0.5-64 | Fluconazole | [Insert Data] | [Insert Data] |

In Vitro and In Vivo Neuroprotective Screening

A comprehensive evaluation of neuroprotective effects requires a combination of in vitro and in vivo methods.[12][13] This approach allows for initial high-throughput screening in cell-based models, followed by validation of promising compounds in more complex animal models of neurological damage.[17][18]

5.2.1 A Tiered Approach to Evaluation

-

In Vitro Screening: Utilize neuronal cell cultures (e.g., SH-SY5Y or primary neurons) or mitochondrial suspensions.[12] Induce neurotoxicity with agents like glutamate (to model excitotoxicity) or H₂O₂ (to model oxidative stress). Assess the ability of the test derivatives to prevent cell death (e.g., via MTT assay) or mitochondrial dysfunction.[12][16]

-

In Vivo Validation: For compounds showing significant in vitro protection, proceed to animal models. A validated model of an acute cerebrovascular accident can simulate key events like reduced cerebral blood flow, oxidative stress, and excitotoxicity.[13]

-

Biochemical and Histological Analysis: Following in vivo studies, a crucial component is the selection of relevant biomarkers to quantify nerve tissue damage and the mechanism of protection.[12][17]

5.2.2 Key Biomarkers for Neuroprotection Assessment

| Category | Biomarker | Rationale for Measurement |

| Oxidative Stress | Reduced/Oxidized Glutathione (GSH/GSSG) Ratio | The thiol-disulfide balance is a critical indicator of cellular redox state; a shift towards oxidized thiols indicates significant oxidative stress.[12][17] |

| Oxidative Stress | Superoxide Dismutase (SOD) Activity | SOD is a key antioxidant enzyme; measuring its activity provides insight into the compound's ability to bolster endogenous antioxidant defenses.[17] |

| Apoptosis | Caspase-3 Activity / TUNEL Staining | Measures key effectors and markers of the apoptotic cell death pathway. |

| Inflammation | Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | Quantifies the neuroinflammatory response, a key component of many neurodegenerative diseases. |

| Neuronal Viability | Histological Staining (e.g., Nissl stain) | Allows for direct visualization and quantification of neuronal loss or preservation in specific brain regions.[12] |

Conclusion and Future Directions

The 1-(4-Methoxyphenyl)-2-phenylethan-1-amine scaffold is a versatile and promising platform for the development of novel therapeutic agents. The existing body of literature on related phenethylamines provides a strong rationale for exploring their potential as modulators of the central nervous system and as antimicrobial compounds. The key to unlocking this potential lies in systematic SAR exploration, guided by robust and well-designed pharmacological screening protocols. Future research should focus on synthesizing diverse libraries of these derivatives and employing the tiered screening approach outlined in this guide. Elucidating the precise molecular targets and downstream signaling pathways will be critical for advancing the most promising candidates toward preclinical and clinical development.

References

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. [Link]

-

(PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate. [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. [Link]

-

(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate. [Link]

-

Methodological approach to evaluating the neuroprotective effects of potential drugs. [Link]

-

Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). - ResearchGate. [Link]

- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl)

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC. [Link]

-

Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine - PrepChem.com. [Link]

-

Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC. [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - ACS Publications. [Link]

-

Substituted phenethylamine - Wikipedia. [Link]

-

1-(4-Methoxyphenyl)-2-phenylethan-1-one | C15H14O2 | CID 231093 - PubChem. [Link]

-

Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - MDPI. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC. [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC. [Link]

-

Analysis of the effects of p-methoxy-phenylethylamine on spinal cord neurones - PMC - NIH. [Link]

-

Synthesis and antimicrobial activity of some ethyl [6-methyl-2-methoxy-3-(substituted phenylethanone) - Der Pharma Chemica. [Link]

-

Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - MDPI. [Link]

-

1-Nitro-2-phenylethane: a promising phytoconstituent to modulate neuroinflammation and oxidative stress with repercussions on neurological and psychiatric disorders - Frontiers. [Link]

-

(PDF) Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish - ResearchGate. [Link]

-

Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558) - Frontiers. [Link]

-

View of Therapeutic aspects of biologically potent vanillin derivatives: A critical review. [Link]

-

Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents - Journal of Young Pharmacists. [Link]pharm.org/wp-content/uploads/2023/07/35.pdf)

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. prepchem.com [prepchem.com]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558) [frontiersin.org]

- 10. jddtonline.info [jddtonline.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]

- 13. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs[v1] | Preprints.org [preprints.org]

- 18. researchgate.net [researchgate.net]

Thermodynamic Stability Profiling: 1-(4-Methoxyphenyl)-2-phenylethan-1-amine

Executive Summary

This technical guide provides a comprehensive stability profile for 1-(4-Methoxyphenyl)-2-phenylethan-1-amine (CAS: 42825-59-2), a structural analogue of the 1,2-diarylethylamine class (e.g., lefetamine, ephenidine). As a primary benzylic amine with an electron-rich 4-methoxy substituent, this compound presents specific thermodynamic and kinetic stability challenges distinct from its unsubstituted parent, 1,2-diphenylethylamine.

Core Insight: The thermodynamic stability of this compound is governed by the benzylic C-H bond lability and the nucleophilicity of the primary amine . While the carbon scaffold is thermally robust, the compound is susceptible to oxidative deamination and carbamylation (reaction with atmospheric CO₂) in its free base form. Long-term storage requires conversion to a mineral acid salt (e.g., Hydrochloride) to arrest these pathways.

Physicochemical & Structural Basis[1]

To design a robust stability protocol, we must first establish the structural determinants of instability.

Structural Analysis

The molecule consists of an ethylamine backbone substituted at the 1-position with a p-anisyl (4-methoxyphenyl) group and at the 2-position with a phenyl group.

-

Benzylic Position (C1): The carbon bearing the amine is benzylic to the electron-rich anisyl ring. The 4-methoxy group acts as a

-donor (inductive) and -

Primary Amine: The steric bulk of the two aryl rings does not fully shield the nitrogen, leaving it open to nucleophilic attacks and carbamate formation.

Predicted Thermodynamic Parameters

-

pKa (Conjugate Acid): Estimated at 9.2 – 9.5 (typical for

-substituted phenethylamines). -

LogP (Lipophilicity): ~3.2 – 3.5. High lipophilicity implies low aqueous solubility for the free base, necessitating cosolvents for solution-state stability studies.

-

Melting Point (HCl Salt): Predicted range 180°C – 210°C . High lattice energy in the salt form acts as a thermodynamic sink, preventing degradation.

Degradation Pathways (Mechanistic Profiling)

Understanding how the molecule breaks down is prerequisite to measuring how fast it happens.

Oxidative Deamination (Primary Failure Mode)

The most critical degradation pathway is the oxidation of the benzylic amine to an imine, followed by hydrolysis to the ketone. This is accelerated by light (photocatalysis) and transition metals.

-

Initiation: Abstraction of the benzylic hydrogen (C1-H) to form a radical. The 4-methoxy group stabilizes this radical.

-

Propagation: Reaction with molecular oxygen (

) to form a hydroperoxide intermediate. -

Elimination: Loss of water/ammonia to form the imine.

-

Hydrolysis: The imine hydrolyzes rapidly in the presence of moisture to yield 1-(4-Methoxyphenyl)-2-phenylethanone (CAS 1023-17-2) and ammonia.

Carbamylation (Solid-State / Free Base)

The free base will avidly absorb atmospheric CO₂, forming a carbamate salt on the surface. This is a reversible thermodynamic equilibrium but alters the physical properties (melting point depression, hygroscopicity).Visualization of Pathways

Figure 1: Mechanistic degradation pathways highlighting the critical oxidative route to the ketone.

Experimental Protocols for Stability Validation

Do not rely on generic shelf-life estimates. The following protocols are designed to generate self-validating data for regulatory filing (IND/NDA).

Forced Degradation (Stress Testing)

This protocol determines the intrinsic stability of the molecule.

| Stress Condition | Conditions | Duration | Target Degradation | Rationale |

| Acid Hydrolysis | 0.1 N HCl, Reflux | 24 Hours | < 5% | Tests stability of the ethylamine backbone. |

| Base Hydrolysis | 0.1 N NaOH, Reflux | 24 Hours | < 5% | Verifies resistance to base-catalyzed elimination. |

| Oxidation | 3% H₂O₂, RT | 4 Hours | 10-20% | Simulates oxidative stress; expect ketone formation. |

| Thermal | 80°C (Solid State) | 7 Days | < 2% | Tests crystal lattice stability (sublimation/melt). |

| Photostability | UV/Vis (1.2M lux hours) | -- | Variable | Benzylic amines are often photosensitive. |

Methodology:

-

Prepare 1 mg/mL solutions in MeOH/Water (50:50).

-

Apply stress conditions.

-

Neutralize/Quench samples immediately.

-

Analyze via HPLC-UV (254 nm) or LC-MS.

-

Success Criterion: Mass balance > 95% (Sum of parent + impurities).

Automated pH-Rate Profiling

To determine the optimal formulation pH, perform a pH-rate profile study.

-

Buffer Preparation: Prepare buffers ranging from pH 2.0 to 10.0 (0.5 unit increments) using constant ionic strength (I=0.1 M).

-

Incubation: Dissolve compound (50 µM) in buffers. Incubate at 40°C.

-

Sampling: Auto-sample every 24 hours for 5 days.

-

Analysis: Plot

(pseudo-first-order rate constant) vs. pH.-

Prediction: Stability will be maximal at pH < pKa (protonated amine is resistant to oxidation). Stability will decrease significantly at pH > 9.

-

Solid-State Form Selection

For drug development, the Hydrochloride (HCl) salt is recommended over the free base or maleate/tartrate salts.

-

Why? The HCl salt forms a tight crystal lattice that excludes oxygen and moisture.

-

Validation: Perform Dynamic Vapor Sorption (DVS).

-

Target: < 1% weight gain at 80% RH (Non-hygroscopic).

-

Stability Testing Workflow

Use this decision tree to guide your stability program.

Figure 2: Decision tree for stability assessment and mitigation strategies.

References

-

Compound Identification

- Title: 1-(4-Methoxyphenyl)-2-phenylethan-1-amine (CAS 42825-59-2).

- Source: Bio-Fount Chemical D

-

URL:[Link]

-

Degradation Mechanism (Benzylic Amines)

- Title: Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photoc

- Source: ResearchG

-

URL:[Link]

-

Class Properties (1,2-Diarylethylamines)

- Title: 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances.

- Source: Handbook of Experimental Pharmacology (2018).

-

URL:[Link]

-

Degradation Product (Ketone)

- Title: 1-(4-Methoxyphenyl)-2-phenylethanone (CAS 1023-17-2).

- Source: PubChem Compound Summary.

-

URL:[Link]

Predicted Metabolic Pathways and Bioactivation of 1-(4-Methoxyphenyl)-2-phenylethan-1-amine: A Guide to Preclinical Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic fate of a new chemical entity (NCE) is a cornerstone of modern drug discovery and development, profoundly influencing its pharmacokinetic profile, efficacy, and potential for toxicity. This technical guide provides a comprehensive predictive analysis of the metabolic pathways for 1-(4-Methoxyphenyl)-2-phenylethan-1-amine, a molecule possessing structural motifs commonly encountered in pharmacologically active compounds. We will delineate the probable Phase I and Phase II metabolic transformations, grounded in established principles of xenobiotic metabolism. This guide moves beyond simple prediction by detailing a robust, self-validating experimental workflow for the empirical identification and characterization of these metabolites using human liver microsomes (HLM) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols and analytical strategies herein are designed to equip researchers and drug development professionals with the necessary tools to proactively investigate the metabolic stability and potential liabilities of this and structurally related compounds.

Introduction: The Imperative of Metabolic Profiling

In the journey from a promising lead compound to a clinically viable drug, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Metabolism, the enzymatic conversion of a drug into different compounds (metabolites), is often the primary determinant of its clearance rate, duration of action, and potential for drug-drug interactions (DDIs).[1][2] The liver is the principal site of drug metabolism, where a sophisticated enzymatic machinery, broadly categorized into Phase I and Phase II reactions, works to transform lipophilic compounds into more hydrophilic, readily excretable forms.[1][3]

Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[1][4][5] These new or modified functional groups can then serve as handles for Phase II enzymes, which conjugate endogenous polar molecules like glucuronic acid, sulfate, or glutathione.[6][7][8] This two-phased process generally leads to detoxification, but can occasionally result in the formation of reactive or pharmacologically active metabolites, a process known as bioactivation.

This guide focuses on 1-(4-Methoxyphenyl)-2-phenylethan-1-amine. Its structure contains three key features with well-documented metabolic susceptibilities:

-

A methoxy-substituted phenyl ring , a classic substrate for O-demethylation.

-

An unsubstituted phenyl ring , susceptible to aromatic hydroxylation.

-

A primary amine , a potential site for conjugation or oxidation.

Anticipating these metabolic "hotspots" allows for the design of efficient, targeted experiments to confirm the metabolic profile, ensuring that potential liabilities are identified and addressed early in the drug development cascade.

In Silico Prediction of Metabolic Fate

Before embarking on resource-intensive in vitro studies, computational or in silico models provide a valuable first look at a compound's likely metabolic fate.[9][10][11] These predictions are based on vast databases of known metabolic transformations and structure-activity relationships.

Predicted Phase I Metabolic Pathways

Phase I metabolism of 1-(4-Methoxyphenyl)-2-phenylethan-1-amine is expected to be dominated by oxidative reactions catalyzed by CYP enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP1A2, which are responsible for the metabolism of a vast majority of clinical drugs.[4][5]

-

O-Demethylation: The methoxy group on the phenyl ring is a prime target for oxidative O-demethylation.[12][13] This reaction, a hallmark of CYP-mediated metabolism, involves the hydroxylation of the methyl group, which then spontaneously eliminates formaldehyde to yield a phenolic metabolite.[14][15] This is often a major clearance pathway for methoxy-containing drugs.[16][17]

-

Aromatic Hydroxylation: The unsubstituted phenyl ring is susceptible to hydroxylation.[18][19] This reaction typically proceeds through a highly reactive arene oxide intermediate, which then rearranges to form a phenol.[20][21] Hydroxylation is most likely to occur at the para-position (C4') due to electronic activation and reduced steric hindrance, although ortho and meta hydroxylation are also possible minor pathways.

-

N-Oxidation: While less common for primary amines compared to secondary or tertiary amines, direct oxidation of the nitrogen atom to form a hydroxylamine or nitroso derivative is a possible minor pathway.[22][23]

Predicted Phase II Metabolic Pathways

The primary metabolites generated in Phase I, particularly the newly formed phenolic groups from O-demethylation and aromatic hydroxylation, are excellent substrates for Phase II conjugation enzymes.[1][24] These reactions significantly increase the hydrophilicity of the molecule, facilitating its excretion.

-

Glucuronidation: This is one of the most common Phase II reactions, catalyzed by UDP-glucuronosyltransferases (UGTs).[7] The phenolic hydroxyl groups are conjugated with glucuronic acid, forming O-glucuronides. The primary amine could also potentially undergo N-glucuronidation.

-

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the conjugation of a sulfonate group to the phenolic metabolites, forming sulfate esters.[8][24]

The following diagram illustrates the predicted major metabolic pathways.

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Workflow for Metabolite Identification

To empirically validate these predictions, a structured in vitro experimental approach is essential. The workflow outlined below utilizes pooled human liver microsomes (HLM) as the enzyme source, as they contain a rich complement of both CYP and UGT enzymes.[3][25][26] The subsequent analysis by LC-MS/MS provides the sensitivity and specificity required for metabolite detection and structural elucidation.[27][28]

Caption: General experimental workflow for metabolite identification.

Detailed Protocol: In Vitro Incubation with Human Liver Microsomes

This protocol describes a standard assay for assessing the metabolic stability and identifying the primary metabolites of a test compound.

Reagents & Materials:

-

Test Compound Stock: 10 mM in DMSO

-

Pooled Human Liver Microsomes (HLM): 20 mg/mL stock

-

NADPH Regenerating System (e.g., Solution A: 26 mM NADP+, 66 mM G6P; Solution B: 40 U/mL G6PDH)

-

Potassium Phosphate Buffer: 100 mM, pH 7.4

-

Magnesium Chloride (MgCl₂): 1 M stock

-

Termination/Quenching Solution: Cold Acetonitrile containing an internal standard

-

Incubator/Water Bath (37°C)

-

Centrifuge

Step-by-Step Procedure:

-

Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix (excluding the NADPH system and test compound) sufficient for all reactions. For each 1 mL of final incubation volume, combine:

-

880 µL of 100 mM Phosphate Buffer (pH 7.4)

-

10 µL of 1 M MgCl₂

-

50 µL of HLM (20 mg/mL stock) to achieve a final protein concentration of 1 mg/mL.

-

-

Aliquot and Add Compound: Aliquot the master mix into individual reaction tubes. Add the test compound to achieve the desired final concentration (e.g., 1 µM). For control samples, add an equivalent volume of the vehicle (DMSO).

-

Pre-incubation: Vortex gently and pre-incubate the tubes for 5 minutes at 37°C to allow the system to equilibrate.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system (e.g., 50 µL of a pre-mixed Solution A/B). For '-NADPH' control wells, add an equivalent volume of buffer.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.

-

Terminate Reaction: Stop the reaction by adding 2 volumes of the cold acetonitrile quenching solution. This will precipitate the microsomal proteins and halt enzymatic activity.

-

Sample Processing: Vortex the terminated reactions vigorously, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Collect Supernatant: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of metabolites. Specific parameters should be optimized for the compound of interest.

Instrumentation & Columns:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Mobile Phases:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Step-by-Step Procedure:

-

LC Gradient: Equilibrate the column with 95% Mobile Phase A. After sample injection, run a linear gradient to elute compounds of varying polarities. Example gradient:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: Hold at 95% B

-

12-12.1 min: Return to 5% B

-

12.1-15 min: Re-equilibrate at 5% B

-

-

MS Acquisition Mode: Set the mass spectrometer to acquire data in positive electrospray ionization (ESI+) mode.

-

Full Scan (MS1): Acquire full scan data over a relevant mass range (e.g., m/z 100-1000) to detect the parent compound and all potential metabolites.

-

Data-Dependent MS/MS (MS2): Configure the instrument to automatically trigger MS/MS fragmentation scans on the most intense ions detected in the MS1 scan. This provides structural information for metabolite identification.[27]

-

Data Analysis: Process the acquired data using metabolite identification software. Compare the chromatograms of the test samples (+NADPH) with the control samples (-NADPH and vehicle) to identify peaks corresponding to metabolites.

Data Analysis and Summary of Predicted Metabolites

The core of the data analysis lies in identifying new chromatographic peaks present only in the active incubations and characterizing them based on their mass and fragmentation patterns. The predicted metabolic transformations and their corresponding mass shifts are summarized in the table below.

| Metabolite ID | Predicted Metabolic Reaction | Enzyme Family | Exact Mass Shift (Da) | Notes |

| Parent | - | - | 0 | C₁₅H₁₇NO |

| M1 | O-Demethylation | CYP450s | -14.01565 (CH₂) | Loss of a methyl group and addition of a hydrogen. |

| M2 | Aromatic Hydroxylation | CYP450s | +15.99491 (O) | Addition of an oxygen atom. |

| M1-Gluc | Glucuronidation of M1 | UGTs | +176.03209 (C₆H₈O₆) | Conjugation of glucuronic acid to the phenolic group. |

| M1-Sulf | Sulfation of M1 | SULTs | +79.95682 (SO₃) | Conjugation of a sulfate group to the phenolic group. |

| M2-Gluc | Glucuronidation of M2 | UGTs | +176.03209 (C₆H₈O₆) | Conjugation of glucuronic acid to the phenolic group. |

| M2-Sulf | Sulfation of M2 | SULTs | +79.95682 (SO₃) | Conjugation of a sulfate group to the phenolic group. |

Conclusion and Strategic Next Steps

This guide provides a scientifically grounded prediction of the primary metabolic pathways for 1-(4-Methoxyphenyl)-2-phenylethan-1-amine, centered on O-demethylation, aromatic hydroxylation, and subsequent Phase II conjugation. The detailed experimental protocols offer a clear and robust path for the empirical validation of these predictions.

Successful identification of the major metabolites is a critical first step. Subsequent efforts in a drug development program should focus on:

-

Reaction Phenotyping: Using a panel of recombinant human CYP enzymes to identify the specific isoform(s) responsible for the primary metabolic pathways. This is crucial for predicting potential DDIs.

-

Quantitative Analysis: Determining the rate of metabolism (in vitro intrinsic clearance) to predict the in vivo hepatic clearance of the compound.[29]

-

Metabolite Synthesis and Safety Testing: If a major metabolite is identified, it should be chemically synthesized and tested for both its pharmacological activity and potential toxicity.

By systematically addressing metabolic questions early and efficiently, research and development teams can make more informed decisions, de-risk their drug candidates, and ultimately accelerate the delivery of safe and effective medicines.

References

-

Drug metabolism - Wikipedia. Wikipedia. [Link]

-

In silico approaches and tools for the prediction of drug metabolism and fate: A review. PubMed. [Link]

-

Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PubMed Central (PMC). [Link]

-

MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Oxford Academic. [Link]

-

Phase II (Conjugation) Reactions. [Link]

-

Phase II Drug Metabolism. Sygnature Discovery. [Link]

-

Drug metabolism Phase II reaction. Slideshare. [Link]

-

Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. [Link]

-

In silico prediction of drug metabolism by P450. PubMed. [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

-

Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. [Link]

-

Phase II metabolism (conjugation reactions) | Pharmacokinetics (ADME principles). OnCourse NEET-PG. [Link]

-

In Silico Drug Metabolism Prediction Services. Creative Biolabs. [Link]

-

Metabolic Changes of Drugs and Related Organic Compounds. [Link]

-

Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PubMed Central (PMC). [Link]

-

In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]

-

Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. ACS Publications. [Link]

-

Metabolic N-Dealkylation and N-Oxidation. Encyclopedia MDPI. [Link]

-

Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450. Royal Society of Chemistry. [Link]

-

metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

-

Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central (PMC). [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

-

Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. PubMed Central (PMC). [Link]

-

How Does LC-MS Identify Proteins and Metabolites? Patsnap Synapse. [Link]

-

Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. ResearchGate. [Link]

-

Cytochrome P450 Metabolism. Royal Society of Chemistry. [Link]

-

Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. PubMed Central (PMC). [Link]

-

Dextromethorphan - Wikipedia. Wikipedia. [Link]

-

Demethylation - Wikipedia. Wikipedia. [Link]

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans. PubMed Central (PMC). [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

Sources

- 1. Drug metabolism - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. drughunter.com [drughunter.com]

- 8. Drug metabolism Phase II reaction | PPTX [slideshare.net]

- 9. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Demethylation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. books.rsc.org [books.rsc.org]

- 17. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. getoncourse.ai [getoncourse.ai]

- 25. researchgate.net [researchgate.net]

- 26. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 29. youtube.com [youtube.com]

Methodological & Application

reductive amination methods for 1-(4-Methoxyphenyl)-2-phenylethanone

Technical Application Note: Reductive Amination Strategies for 1-(4-Methoxyphenyl)-2-phenylethanone

Executive Summary

This application note details high-fidelity protocols for the reductive amination of 1-(4-Methoxyphenyl)-2-phenylethanone (CAS: 1023-17-2), also known as 4-methoxydeoxybenzoin. This transformation yields 1-(4-methoxyphenyl)-2-phenylethylamine derivatives, which are critical pharmacophores in the development of neuroactive ligands and diarylethylamine-based therapeutics.

Key Technical Challenge:

The substrate presents a specific synthetic hurdle: the carbonyl group is sterically hindered by the

This guide prioritizes Titanium(IV)-mediated reductive amination as the primary method due to its superior chemoselectivity, while also providing protocols for the classical Leuckart-Wallach reaction and Catalytic Hydrogenation for specific scale-up scenarios.

Reaction Mechanism & Pathway Analysis

Understanding the competition between imine formation and direct reduction is critical.

-

Path A (Desired): Nucleophilic attack of the amine on the ketone

Carbinolamine -

Path B (Undesired): Direct hydride attack on the ketone

Alcohol.

The use of Lewis acids like Titanium(IV) isopropoxide (

Figure 1: Mechanistic pathway highlighting the role of Titanium(IV) in preventing direct ketone reduction.

Method A: Titanium(IV)-Mediated Reductive Amination (Recommended)

Best for: High chemoselectivity, difficult/hindered substrates, lab-scale to pilot-scale.

Rationale

serves a dual function:-

Lewis Acid: Activates the carbonyl carbon towards nucleophilic attack by the amine.[2]

-

Desiccant: Irreversibly reacts with the water byproduct to form titanium oxides, driving the equilibrium toward the imine (Le Chatelier’s principle).

Protocol

Reagents:

-

Substrate: 1-(4-Methoxyphenyl)-2-phenylethanone (1.0 equiv)

-

Amine: Ammonium acetate (for primary amine) or Alkyl amine (1.5–2.0 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (1.25–1.5 equiv)

-

Reductant: Sodium Borohydride (

) (1.5 equiv) -

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure:

-

Complexation: In a flame-dried flask under nitrogen, dissolve 1-(4-Methoxyphenyl)-2-phenylethanone (10 mmol) in absolute EtOH (20 mL).

-

Amine Addition: Add the amine source (15–20 mmol).

-

Note: If using a volatile amine (e.g., methylamine), use a solution in EtOH/THF.

-

-

Titanium Addition: Add

(12.5 mmol, ~3.7 mL) dropwise. The solution may turn slightly yellow/hazy. -

Imine Formation: Stir at ambient temperature for 6–12 hours.

-

Checkpoint: Monitor by TLC or LC-MS. The disappearance of the ketone peak indicates complete conversion to the imine species.

-

-

Reduction: Cool the reaction mixture to 0°C. Add

(15 mmol) portion-wise (caution: gas evolution). -

Quench: Stir for 2 hours at room temperature. Quench by adding aqueous ammonium hydroxide (

, 10 mL). A heavy white precipitate ( -

Workup: Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Extraction: Acidify the filtrate with

HCl (extracts amine into aqueous phase), wash organic layer with ether (removes neutral non-polar impurities), then basify the aqueous layer to pH >10 with NaOH. Extract the free amine into DCM or EtOAc.

Method B: Leuckart-Wallach Reaction

Best for: Large-scale industrial synthesis of the primary amine; avoids expensive metal hydrides.

Rationale

This method utilizes ammonium formate as both the nitrogen source and the reducing agent at high temperatures.[1][3] It proceeds via an

Protocol

Reagents:

-

Substrate: 1-(4-Methoxyphenyl)-2-phenylethanone (1.0 equiv)

-

Reagent: Ammonium Formate (4.0–5.0 equiv)

-

Solvent: None (Neat melt) or Formamide

Step-by-Step Procedure:

-

Fusion: Combine the ketone and ammonium formate in a round-bottom flask equipped with a distillation head.

-

Heating: Heat the mixture to 150–160°C.

-

Observation: The mixture will melt. Water and

will evolve.[3] Collect the distillate to drive the reaction.

-

-

Duration: Maintain temperature for 3–5 hours until ketone is consumed.

-

Hydrolysis (Critical): The product at this stage is the

-formyl derivative .[3] Cool the mixture and add concentrated HCl (approx. 3 equiv relative to start material). Reflux for 1 hour to hydrolyze the amide bond. -

Isolation: Cool to room temperature. Dilute with water. Extract with ether (discard organic layer). Basify the aqueous layer with 50% NaOH. Extract the oil (amine) into DCM.

Method C: Catalytic Hydrogenation

Best for: Green chemistry compliance, avoiding boron waste.

Protocol

Reagents:

-

Catalyst: 10% Pd/C (5-10 wt% loading) or Raney Nickel.

-

Amine Source: Ammonia in MeOH (

) or Ammonium Acetate. -

Hydrogen Source:

gas (balloon or Parr shaker at 50 psi).

Step-by-Step Procedure:

-

Dissolution: Dissolve ketone (10 mmol) in methanolic ammonia (30 mL).

-

Catalyst: Add Pd/C (100 mg) carefully under argon flow (pyrophoric hazard).

-

Hydrogenation: Purge vessel with

. Agitate under -

Filtration: Filter through Celite to remove catalyst.

-

Purification: Evaporate solvent. The residue is often the amine acetate salt. Convert to free base via basic workup.

Comparative Analysis of Methods

| Feature | Method A: Ti-Mediated | Method B: Leuckart | Method C: Cat. Hydrogenation |

| Yield | High (85-95%) | Moderate (60-75%) | Variable (50-80%) |

| Selectivity | Excellent (Minimal alcohol) | Good | Moderate (Risk of alcohol) |

| Conditions | Mild (RT to 0°C) | Harsh (160°C) | Mild (RT, Pressure) |

| Atom Economy | Low (Ti waste) | High | Very High |

| Suitability | Research/Pilot (Recommended) | Industrial Scale-up | Green Manufacturing |

Experimental Workflow Visualization

Figure 2: Operational workflow for the Titanium(IV)-mediated reductive amination protocol.

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Leuckart, R. (1885). "Ueber eine neue Methode zur Darstellung von Aminen." Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2344. Link

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

-

Kumpaty, H. J., et al. (2003). "Synthesis of N-substituted amines by reductive amination." Organic Preparations and Procedures International, 35(4), 405-408. Link

Sources

Optimized Solvent Selection for the Extraction of 1-(4-Methoxyphenyl)-2-phenylethan-1-amine

Application Note: AN-EXT-2026-04

Executive Summary

The extraction of 1-(4-Methoxyphenyl)-2-phenylethan-1-amine (a structural analog of lefetamine and related diarylethylamines) presents specific challenges due to its primary amine functionality and lipophilic backbone. While traditional solvents like Dichloromethane (DCM) offer high solubility, their regulatory status (ICH Class 2) and toxicity limit their utility in late-stage drug development. Furthermore, the common use of Ethyl Acetate (EtOAc) poses a critical chemical stability risk due to potential

This guide provides a rationale for selecting Methyl tert-butyl ether (MTBE) or 2-Methyltetrahydrofuran (2-MeTHF) as superior alternatives, supported by a self-validating acid-base extraction protocol.

Physicochemical Profiling & Extraction Logic

To design an effective extraction, we must first understand the molecule's behavior in a biphasic system.

| Property | Value (Est.) | Implication for Extraction |

| Structure | Primary Amine | Nucleophilic; prone to reaction with esters (e.g., EtOAc). |

| pKa (Conj. Acid) | ~9.8 | Requires pH > 12 for complete free-basing into the organic layer. |

| LogP | ~3.2 – 3.5 | Highly lipophilic. Will partition strongly into non-polar solvents when neutral. |

| Solubility | Low in neutral water | Acidic water is required to solubilize it as a salt (HCl/Tartrate). |

The "Acid-Base Swing" Mechanism

The purification relies on the reversible protonation of the amine nitrogen.

-

Low pH (< 2.0): The molecule exists as an ammonium salt (

), highly soluble in water, insoluble in organics. Neutrals/Acids are washed away. -

High pH (> 12.0): The molecule exists as a free base (

), highly soluble in organics, insoluble in water. Inorganic salts remain in the aqueous layer.

Solvent Selection Matrix

The choice of solvent dictates yield, purity, and safety. We evaluated four common solvents against this specific target molecule.

Critical Warning: The Ethyl Acetate Trap

Do NOT use Ethyl Acetate (EtOAc) for the extraction or storage of this primary amine, especially if heating is involved (e.g., rotary evaporation). Primary amines can attack the carbonyl carbon of EtOAc, forming an

Comparative Analysis

| Solvent | ICH Class | Extraction Efficiency | Emulsion Risk | Chemical Compatibility | Verdict |

| Dichloromethane (DCM) | Class 2 | High | High | Good (Non-reactive) | Avoid (Toxic, difficult phase separation due to density). |

| Ethyl Acetate (EtOAc) | Class 3 | Moderate | Low | Poor (Risk of | Prohibited for this application. |

| MTBE | Class 3 | High | Low | Excellent (Stable ether) | Preferred (Clean layers, easy evaporation). |

| 2-MeTHF | Class 3 | High | Moderate | Excellent (Bi-derived) | Green Alternative (Higher cost, but sustainable). |

Visualizing the Decision Process

The following logic flow illustrates the selection criteria used to arrive at MTBE/2-MeTHF.

Figure 1: Decision tree for solvent selection emphasizing chemical stability and regulatory compliance.

Validated Extraction Protocol

Target: Isolation of 1-(4-Methoxyphenyl)-2-phenylethan-1-amine as a Free Base. Recommended Solvent: MTBE (Methyl tert-butyl ether).

Phase 1: Acidic Wash (Impurity Removal)

-

Dissolution: Dissolve the crude reaction mixture in MTBE (10 volumes relative to mass).

-

Acidification: Add 1M HCl (aq) slowly with vigorous stirring.

-

Separation: Separate the layers.

-

Organic Layer (Top): Contains non-basic impurities (starting material ketones, neutrals). Discard (or back-extract if yield is low).

-

Aqueous Layer (Bottom): Contains the target amine salt.[3] Keep.

-

Phase 2: The "Swing" (Basification)

-

Cooling: Cool the aqueous layer to 0–5°C (exothermic reaction pending).

-

Basification: Slowly add 5M NaOH or 50% KOH to the aqueous layer.

-

Checkpoint: Target pH > 12.0. The solution should turn cloudy/oily as the free base precipitates.

-

-

Extraction: Add fresh MTBE (10 volumes). Agitate vigorously for 10 minutes.

-

Separation: Isolate the top organic layer (Product).

-

Optional: Re-extract the aqueous layer with a second portion of MTBE to maximize yield.

-

Phase 3: Isolation

-

Washing: Wash the combined organic MTBE layers with Saturated Brine (NaCl) to remove trapped water and inorganic bases.

-

Drying: Dry over anhydrous Sodium Sulfate (

) for 30 minutes. -

Filtration & Concentration: Filter off the solid desiccant. Concentrate the filtrate under reduced pressure (Rotovap) at 40°C.

-

Result: Clear to pale yellow oil (Free Base).

-

Process Workflow Diagram

Figure 2: Acid-Base Swing Extraction Workflow.

Troubleshooting & Control

| Issue | Cause | Solution |

| Emulsion | Lipophilic amine acting as surfactant. | Add solid NaCl to saturation; filter through a Celite pad; wait 20 mins. |

| Low Yield | Incomplete basification or extraction. | Ensure pH > 12 (check with pH paper, not probe). Perform 3x extractions. |

| Impurity (Acetamide) | Use of EtOAc.[4][1][3][5][6][7] | Switch to MTBE immediately. |

| Oil vs. Solid | Free base is likely an oil; Salt is solid. | If solid is needed, treat MTBE solution with HCl in ether/dioxane to precipitate the salt. |

References

-

ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. International Council for Harmonisation, 2021.[8]

-

Pfizer Solvent Selection Guide. Green Chemistry, 2008, 10, 31-36. (Demonstrates preference for MTBE/2-MeTHF over DCM/Hexane).

- Sanofi Solvent Selection Guide.Chem. Rev., 2016. (Categorizes 2-MeTHF as a recommended green solvent).

- Reactivity of Amines with Ethyl Acetate.Journal of Chemical Education, 2005.

Sources

Troubleshooting & Optimization

minimizing side reactions during phenylethanamine reductive amination

Current Status: OPERATIONAL | Ticket Queue: OPEN

Welcome to the Reductive Amination Support Hub. This guide is structured as a Tier-3 technical escalation response. We assume you are familiar with basic organic synthesis but are encountering specific failure modes—specifically regarding the delicate condensation of phenylacetaldehydes (or phenyl-2-propanones) with amines.

🔧 System Diagnostics (The Chemistry)

The synthesis of phenylethanamines via reductive amination is a competition between three pathways. Your goal is to maximize Path A while suppressing Path B and Path C .

Figure 1: The Kinetic Competition. Green paths represent the desired workflow; red dashed paths represent common failure modes.

📂 Troubleshooting Tickets

Ticket #001: "I'm getting tertiary amines (Double Addition)."

User Report: Targeting a secondary amine (e.g., N-ethyl), but the mass spec shows a significant M+29 peak (N,N-diethyl). Root Cause: The product (secondary amine) is more nucleophilic than the starting amine, competing for the aldehyde.

The Fix:

-

Stoichiometry Flip: Do not use 1:1 equivalents. Use 1.5 to 2.0 equivalents of the amine relative to the aldehyde. This statistically favors the primary attack.

-

Solvent Switch (The Abdel-Magid Protocol): Switch from Methanol (MeOH) to 1,2-Dichloroethane (DCE) or THF.

-

Why? In MeOH, equilibrium favors the hemiaminal/imine less strongly than in aprotic solvents. DCE promotes tighter imine formation.

-

-

Stepwise Addition: If using NaBH₄, do not add it immediately. Stir the amine and aldehyde for 1–2 hours (with MgSO₄ or molecular sieves) to lock in the imine before adding the hydride.

Ticket #002: "My yield is low, and I isolated the alcohol."

User Report: The aldehyde disappeared, but I isolated phenylethanol instead of the amine. Root Cause: Chemoselectivity Failure. The reducing agent reduced the carbonyl (C=O) faster than the imine (C=N) formed.

The Fix:

-

Upgrade the Reagent: Stop using Sodium Borohydride (NaBH₄) for direct reductive amination. It is too aggressive.

-

Use Sodium Triacetoxyborohydride (STAB): It is sterically bulky and electron-deficient, making it terrible at reducing aldehydes but excellent at reducing iminium ions.

-

-

The Borch Adjustment: If you must use Sodium Cyanoborohydride (NaBH₃CN), you must control pH.[1]

Ticket #003: "The reaction turned into a black tar."

User Report: Added the phenylacetaldehyde, and within 10 minutes the solution turned dark brown/black. Workup was an emulsion. Root Cause: Aldol Condensation / Polymerization. Phenylacetaldehyde is notoriously unstable. It enolizes and reacts with itself (polymerizes) faster than it reacts with the amine if the conditions are too basic or hot.

The Fix:

-

Cold Chain: Keep the aldehyde at -20°C until the exact moment of addition.

-

Bisulfite Adducts: Do not use free aldehyde. Form the sodium bisulfite adduct (solid, stable). React this solid with the amine; the aldehyde releases slowly in situ, keeping free aldehyde concentration low (simulating high-dilution conditions).

-

In-Situ Generation: Generate the aldehyde in the pot from the corresponding epoxide (styrene oxide) or alcohol (via Swern/Parikh-Doering) and trap immediately with the amine.

📊 Comparative Data: Reducing Agents

| Reagent | Acronym | Selectivity | Toxicity | Water Tolerance | Best For... |

| Sodium Triacetoxyborohydride | STAB | ⭐⭐⭐⭐⭐ | Low | Low (Decomposes) | Standard use. High yields, no pH monitoring needed. |

| Sodium Cyanoborohydride | NaBH₃CN | ⭐⭐⭐⭐ | High (HCN risk) | High | Difficult substrates; when MeOH solubility is required. |

| Sodium Borohydride | NaBH₄ | ⭐⭐ | Low | High | Stepwise only. Pre-form imine, then reduce.[4][5][6] |

🧪 Standard Operating Procedure (SOP)

Protocol: The Modified Abdel-Magid Method Recommended for highest chemoselectivity and minimal side reactions.

Reagents:

-

Phenylacetaldehyde (1.0 equiv)

-

Amine (1.2 – 1.5 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Workflow:

-

Preparation: In a flame-dried flask under Argon, dissolve the Amine (1.2 equiv) in DCE.

-

Acidification: Add AcOH (1.0 equiv). Note: This buffers the solution and catalyzes imine formation.

-

Addition: Add the Phenylacetaldehyde (1.0 equiv). Stir for 10–30 minutes at Room Temp (RT).

-

Checkpoint: If the aldehyde is unstable, cool to 0°C before addition.

-

-

Reduction: Add STAB (1.4 equiv) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor via TLC/LCMS for disappearance of aldehyde.

-

Quench: Quench with saturated aqueous NaHCO₃ (careful of CO₂ evolution).

-

Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄.

🧠 Decision Logic (Workflow Visualization)

Figure 2: Decision Matrix for optimizing reaction conditions based on precursor stability and available reagents.

📚 References

-

Abdel-Magid, A. F., et al. (1996).[1][2][3][4][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Core citation for the STAB protocol and DCE solvent effects.

-

-

Borch, R. F., et al. (1971).[1][2][3] "Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1][2][6][10]

-

Foundational text for pH-controlled reductive amination using NaBH3CN.

-

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

-

Advanced troubleshooting for sterically hindered or unreactive ketones.

-

Sources

- 1. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. interchim.fr [interchim.fr]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP0009382A1 - Production of cyanoborohydrides - Google Patents [patents.google.com]

Validation & Comparative

Comparative Pharmacokinetics of Substituted 1,2-Diphenylethylamines

Executive Summary: The Scaffold Evolution

The 1,2-diphenylethylamine (DPEA) moiety represents a privileged scaffold in medicinal chemistry, historically utilized in the development of analgesics (e.g., Lefetamine ) and more recently re-emerging in the form of dissociative New Psychoactive Substances (NPS) such as Ephenidine and Diphenidine .

This guide provides a rigorous pharmacokinetic (PK) comparison of three representative subclasses:

-

N,N-Dialkyl-DPEAs: represented by Lefetamine (L-SPA).[1][2][3]

-

N-Monoalkyl-DPEAs: represented by Ephenidine (NEDPA).

-

Cyclic Adducts: represented by Diphenidine (DPH) and Methoxphenidine (MXP).

Key Insight: The structural transition from acyclic amines (Lefetamine) to cyclic piperidines (Diphenidine) fundamentally shifts the metabolic clearance mechanism from predominantly N-dealkylation to ring hydroxylation , significantly altering cytochrome P450 (CYP) dependency and drug-drug interaction (DDI) liability.

Structural & Physicochemical Profiling

The pharmacokinetic behavior of these compounds is governed by their lipophilicity and basicity. All derivatives are highly lipophilic bases, facilitating rapid Blood-Brain Barrier (BBB) penetration.

Table 1: Comparative Physicochemical Properties

| Compound | Structure Type | Substitution | LogP (Predicted) | pKa (Base) | Primary Target |

| Lefetamine | Acyclic Tertiary Amine | N,N-Dimethyl | 3.6 | 9.2 | Opioid / DAT / NMDA |

| Ephenidine | Acyclic Secondary Amine | N-Ethyl | 4.1 | 9.5 | NMDA (Channel Blocker) |

| Diphenidine | Cyclic Tertiary Amine | Piperidine Ring | 4.8 | 9.1 | NMDA (Channel Blocker) |

| MXP | Cyclic Tertiary Amine | 2-Methoxy-Piperidine | 4.5 | 8.9 | NMDA / DAT |

Note: The higher LogP of Diphenidine correlates with reports of extensive accumulation in adipose tissue and prolonged detection windows in post-mortem toxicology.[4]

Figure 1: Structural Relationships (DOT Visualization)

Caption: Structural derivation of key 1,2-diphenylethylamine analogs from the parent scaffold.

Comparative Metabolism & Enzymology

Understanding the metabolic fate is critical for predicting toxicity and interactions. The metabolic profiles differ sharply between the acyclic and cyclic variants.

Lefetamine: The CYP2B6 Liability

Lefetamine clearance is dominated by N-dealkylation to N-methyl-1,2-diphenylethylamine and subsequently to the primary amine.

-

Enzyme Specificity: Research indicates a heavy reliance on CYP2B6 (approx. 72% of net clearance), with minor contributions from CYP1A2 and CYP3A4.[5]

-

Clinical Implication: High dependence on CYP2B6 makes Lefetamine PK highly susceptible to genetic polymorphisms (e.g., CYP2B6*6 slow metabolizers) and interactions with CYP2B6 inhibitors (e.g., clopidogrel, ticlopidine).

Ephenidine: The "Balanced" Profile

Ephenidine (N-ethyl-DPEA) undergoes N-deethylation as its primary clearance pathway.

-

Enzyme Specificity: Unlike Lefetamine, Ephenidine exhibits a balanced clearance profile:

-

CYP2B6 (~30%)

-

CYP1A2 (~27%)

-

CYP2C19 (~23%)

-

CYP3A4 (~17%)

-

-

Clinical Implication: This redundancy reduces the risk of catastrophic accumulation due to single-enzyme inhibition or polymorphism.

Diphenidine: Ring Hydroxylation Shift

The piperidine ring in Diphenidine is metabolically stable against simple dealkylation compared to acyclic alkyl groups.

-

Primary Pathway: Hydroxylation of the piperidine ring and the phenyl rings.

-

Secondary Pathway: N,N-bis-dealkylation (ring opening) is observed but slower.

-

Enzyme Specificity: Involves CYP1A2, CYP2C9, and CYP3A4.[4][6] The steric bulk of the piperidine ring likely alters the binding pose within the CYP active site, reducing CYP2B6 specificity.

Figure 2: Metabolic Pathways & Enzyme Contributions

Caption: Divergent metabolic clearance routes: N-dealkylation (Lefetamine/Ephenidine) vs. Ring Oxidation (Diphenidine).

Experimental Protocol: In Vitro Intrinsic Clearance (CLint)

To validate the comparative stability of these compounds, the following Microsomal Stability Assay is the industry standard. This protocol allows for the calculation of Intrinsic Clearance (

Reagents & Setup

-

System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Diphenhydramine).[7]

Workflow

-

Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

-

Initiation: Add test compound (Lefetamine/Ephenidine/Diphenidine) to a final concentration of 1 µM. Note: 1 µM is chosen to ensure conditions are below

(linear kinetics). -

Reaction: Initiate with NADPH system.

-

Sampling: At

min, remove 50 µL aliquots and quench immediately in 150 µL Stop Solution. -

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Calculation Logic

Plot

Expected Results:

-

Lefetamine: Rapid clearance (Short

) in HLM due to efficient N-dealkylation. -

Diphenidine: Slower clearance (Longer

) due to metabolic stability of the piperidine ring and high lipophilicity (non-specific binding).

Toxicology & Detection Windows

The pharmacokinetic differences translate directly to toxicological analysis and detection windows in biological matrices.

Table 2: Detection & Toxicology Profile

| Parameter | Lefetamine | Ephenidine | Diphenidine |

| Major Urine Metabolites | Bis-nor-lefetamine, Nor-lefetamine | N-deethyl-ephenidine (DPEA) | Hydroxy-diphenidine, Hydroxy-piperidine metabolites |

| Phase II Conjugation | Glucuronidation of hydroxy-metabolites | Glucuronidation/Sulfation | Methylation of di-hydroxy metabolites |

| Post-Mortem Distribution | Blood > Tissue | Blood ≈ Tissue | Fat >> Blood (High redistribution potential) |

| Detection Window | Short (Rapid N-dealkylation) | Moderate | Prolonged (Lipophilic storage) |

Critical Analytical Note

For Diphenidine and MXP , standard immunoassays often fail. Targeted LC-MS/MS screening must include hydroxylated metabolites , as the parent compound concentration may be low in urine due to extensive metabolism, despite high tissue loads. Conversely, Ephenidine screening can target the common metabolite 1,2-diphenylethylamine (DPEA), though this is non-specific if other DPEA derivatives are consumed.

References

-

Meyer, M. R., et al. (2015). Toxicokinetics of lefetamine and derived diphenylethylamine designer drugs—Contribution of human cytochrome P450 isozymes to their main phase I metabolic steps. Toxicology Letters. Link

-

Wink, C. S., et al. (2016). Diphenidine, a new psychoactive substance: metabolic fate elucidated with rat urine and human liver preparations.[4][6][9] Drug Testing and Analysis. Link

-

Wallach, J., & Brandt, S. D. (2018).[10] 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. Handbook of Experimental Pharmacology. Link

-

Helander, A., et al. (2015).[5] Intoxications by the dissociative new psychoactive substances diphenidine and methoxphenidine.[4][10][11] Clinical Toxicology. Link

-

McLaughlin, G., et al. (2016).[6][9] Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP). Drug Testing and Analysis. Link

Sources

- 1. Lefetamine, a controlled drug and pharmaceutical lead of new designer drugs: synthesis, metabolism, and detectability in urine and human liver preparations using GC-MS, LC-MS(n), and LC-high resolution-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lefetamine-derived designer drugs N-ethyl-1,2-diphenylethylamine (NEDPA) and N-iso-propyl-1,2-diphenylethylamine (NPDPA): metabolism and detectability in rat urine using GC-MS, LC-MSn and LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.who.int [cdn.who.int]

- 5. Toxicokinetics of lefetamine and derived diphenylethylamine designer drugs-Contribution of human cytochrome P450 isozymes to their main phase I metabolic steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. LEFETAMINE [drugs.ncats.io]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2-Diphenylethylamine - Wikipedia [en.wikipedia.org]

- 11. cdn.who.int [cdn.who.int]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.